molecular formula C9H12N4O2 B6628809 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione

3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione

Cat. No. B6628809
M. Wt: 208.22 g/mol
InChI Key: YXFBCWNEYBWYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione (PPID) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Mechanism of Action

The mechanism of action of 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of neurotransmitters, such as GABA and glutamate. 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has been shown to enhance GABAergic neurotransmission, which is thought to contribute to its anticonvulsant and anxiolytic effects. 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has also been shown to modulate glutamatergic neurotransmission, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. In addition, 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has several advantages for lab experiments, including its high yield of synthesis and its potential applications in various fields of research. However, there are also some limitations to using 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has not been extensively studied in humans, which limits its potential applications in clinical research.

Future Directions

There are several future directions for research on 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as a radioprotective agent. Further research is also needed to fully understand the mechanism of action of 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione and its potential applications in various fields of research.

Synthesis Methods

3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione can be synthesized using different methods, including the reaction of 3-aminopropyl-1-pyrazole with maleic anhydride and subsequent treatment with hydrazine hydrate. Another method involves the reaction of 3-aminopropyl-1-pyrazole with maleic acid and subsequent treatment with hydrazine hydrate. The synthesis of 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has also been achieved using a one-pot reaction of 3-aminopropyl-1-pyrazole, maleic anhydride, and hydrazine hydrate. These methods have been optimized to obtain high yields of 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione.

Scientific Research Applications

3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has been studied for its potential use as a radioprotective agent and as a modulator of the immune system.

properties

IUPAC Name

3-(3-pyrazol-1-ylpropyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-8-7-10-9(15)13(8)6-2-5-12-4-1-3-11-12/h1,3-4H,2,5-7H2,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFBCWNEYBWYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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